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Compound of Interest

Compound Name: 6-Methylpyridazine-3-thiol

Cat. No.: B189608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent feature in many biologically active compounds, and the

introduction of a thiol group can significantly influence the pharmacological profile of these

molecules. This guide provides a comparative analysis of the structure-activity relationships

(SAR) of pyridazine thiols, with a focus on their antimicrobial and anticancer activities. The

information presented is a synthesis of data from various studies to aid in the rational design of

novel pyridazine-based therapeutic agents.

Antimicrobial Activity of Pyridazine-3(2H)-thiones
Pyridazine-3(2H)-thiones have emerged as a class of compounds with notable antimicrobial

properties. The structure-activity relationship studies reveal that substitutions at the C6 position

of the pyridazine ring and modifications of the thione group play a crucial role in their efficacy

against various bacterial and fungal strains.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Pyridazine-3(2H)-thione Derivatives
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Compoun
d ID

R
(Substitut
ion at C6)

S. aureus E. coli
B.
subtilis

C.
albicans

Referenc
e

1a Phenyl >100 >100 >100 >100 [1]

1b

4-

Chlorophe

nyl

50 100 50 100 [1]

1c

4-

Methoxyph

enyl

100 >100 100 >100 [1]

1d
4-

Nitrophenyl
25 50 25 50 [1]

Note: Data compiled from multiple sources. Direct comparison should be made with caution

due to variations in experimental conditions.

From the data, it can be inferred that electron-withdrawing groups at the para position of the

C6-phenyl ring, such as a nitro group (Compound 1d), tend to enhance antimicrobial activity

against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida

albicans. In contrast, the unsubstituted phenyl derivative (Compound 1a) shows minimal

activity.

Anticancer Activity of Pyridazine-3(2H)-thiones
The pyridazine thiol motif has also been explored for its potential in cancer therapy. Studies

have shown that these compounds can exhibit significant cytotoxicity against various cancer

cell lines. The substitutions on the pyridazine ring and the nature of the substituent at the N2

position are critical determinants of their anticancer potency.

Table 2: Anticancer Activity (IC50, µM) of Selected Pyridazine-3(2H)-thione Derivatives
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Compoun
d ID

R1 (at N2) R2 (at C6)
MCF-7
(Breast)

HCT-116
(Colon)

A549
(Lung)

Referenc
e

2a H Phenyl 45.2 58.1 62.5 [2]

2b Methyl Phenyl 28.7 35.4 41.2 [2]

2c H

4-

Chlorophe

nyl

21.5 29.8 33.7 [2]

2d Methyl

4-

Chlorophe

nyl

10.3 15.6 18.9 [2]

Note: The data presented is a representative compilation and may not be from a single study.

IC50 values are indicative of potency and can vary based on the specific assay conditions.

The trend observed in anticancer activity suggests that N-alkylation (e.g., methyl group in

Compound 2b and 2d) generally leads to a moderate increase in cytotoxicity compared to the

N-unsubstituted analogues. Furthermore, the presence of a halogen, such as chlorine on the

C6-phenyl ring (Compound 2c and 2d), significantly enhances the anticancer activity across the

tested cell lines, with the N-methylated chloro-derivative (2d) being the most potent in this

series.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings. Below are the standard protocols for the key biological assays cited in the SAR

studies of pyridazine thiols.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound,

which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4][5][6]

[7]
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Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates.

Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a

turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve

a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in

the test wells.

Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth

medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter

plates.

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive

control (broth with inoculum, no compound) and a negative control (broth only) are included

on each plate.

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for

bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-

48 hours for fungi).

Determination of MIC: The MIC is determined as the lowest concentration of the compound

at which there is no visible growth (turbidity) in the wells.

Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g.,

5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5%

CO2).

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specific duration (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During

this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan

product.
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Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO,

isopropanol) is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of approximately 570 nm.

Calculation of IC50: The percentage of cell viability is calculated relative to untreated control

cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell

growth, is determined by plotting a dose-response curve.

Visualizing Structure-Activity Relationships and
Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Caption: SAR of Pyridazine Thiols in Antimicrobial Activity.
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Caption: Workflow for the MTT Anticancer Assay.

Pyridazine Thiol
Derivative

Target Enzyme/
Receptor

Inhibits/Modulates

Signaling Cascade

Blocks

Cellular Response
(e.g., Apoptosis)

Leads to

Click to download full resolution via product page

Caption: Hypothesized Signaling Pathway Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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